molecular formula C19H19ClN4O2 B7563937 N-(3-chloro-2-morpholin-4-ylphenyl)-8-methylimidazo[1,2-a]pyridine-2-carboxamide

N-(3-chloro-2-morpholin-4-ylphenyl)-8-methylimidazo[1,2-a]pyridine-2-carboxamide

Cat. No. B7563937
M. Wt: 370.8 g/mol
InChI Key: FBWLJIQHQOUVSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-morpholin-4-ylphenyl)-8-methylimidazo[1,2-a]pyridine-2-carboxamide, also known as CP-466722, is a small molecule inhibitor of the protein kinase CK1δ. CK1δ is a serine/threonine kinase that plays a key role in regulating various cellular processes, including circadian rhythm, Wnt signaling, and DNA damage response. CP-466722 has been used as a research tool to study the function of CK1δ and its potential therapeutic applications.

Mechanism of Action

N-(3-chloro-2-morpholin-4-ylphenyl)-8-methylimidazo[1,2-a]pyridine-2-carboxamide binds to the ATP-binding pocket of CK1δ, preventing the kinase from phosphorylating its substrates. This leads to the inhibition of downstream signaling pathways that are regulated by CK1δ. N-(3-chloro-2-morpholin-4-ylphenyl)-8-methylimidazo[1,2-a]pyridine-2-carboxamide has been shown to be selective for CK1δ over other kinases, such as CK1ε and GSK3β.
Biochemical and Physiological Effects:
N-(3-chloro-2-morpholin-4-ylphenyl)-8-methylimidazo[1,2-a]pyridine-2-carboxamide has been shown to have various biochemical and physiological effects on cells. It has been shown to regulate the circadian rhythm by inhibiting CK1δ-mediated phosphorylation of PER2, a key component of the circadian clock. N-(3-chloro-2-morpholin-4-ylphenyl)-8-methylimidazo[1,2-a]pyridine-2-carboxamide has also been shown to inhibit the Wnt signaling pathway by preventing CK1δ-mediated phosphorylation of β-catenin, a key component of the pathway. In addition, N-(3-chloro-2-morpholin-4-ylphenyl)-8-methylimidazo[1,2-a]pyridine-2-carboxamide has been shown to sensitize cancer cells to DNA-damaging agents by inhibiting CK1δ-mediated phosphorylation of Chk1, a key regulator of the DNA damage response.

Advantages and Limitations for Lab Experiments

N-(3-chloro-2-morpholin-4-ylphenyl)-8-methylimidazo[1,2-a]pyridine-2-carboxamide has several advantages as a research tool. It is a potent and selective inhibitor of CK1δ, making it a useful tool for studying the function of this kinase in various cellular processes. N-(3-chloro-2-morpholin-4-ylphenyl)-8-methylimidazo[1,2-a]pyridine-2-carboxamide has also been shown to be effective in vivo, making it a useful tool for studying the role of CK1δ in animal models of disease. However, N-(3-chloro-2-morpholin-4-ylphenyl)-8-methylimidazo[1,2-a]pyridine-2-carboxamide has some limitations as a research tool. It is a small molecule inhibitor, which may have off-target effects on other kinases or cellular processes. In addition, N-(3-chloro-2-morpholin-4-ylphenyl)-8-methylimidazo[1,2-a]pyridine-2-carboxamide has limited solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-(3-chloro-2-morpholin-4-ylphenyl)-8-methylimidazo[1,2-a]pyridine-2-carboxamide and CK1δ. One area of research is the development of more potent and selective inhibitors of CK1δ. This could lead to the identification of new CK1δ substrates and downstream signaling pathways. Another area of research is the investigation of the role of CK1δ in other cellular processes, such as autophagy and apoptosis. Finally, the therapeutic potential of CK1δ inhibitors, including N-(3-chloro-2-morpholin-4-ylphenyl)-8-methylimidazo[1,2-a]pyridine-2-carboxamide, in various diseases should be further explored.

Synthesis Methods

N-(3-chloro-2-morpholin-4-ylphenyl)-8-methylimidazo[1,2-a]pyridine-2-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the chloro and morpholinyl substituents. The final step involves the coupling of the carboxamide group to the imidazo[1,2-a]pyridine core.

Scientific Research Applications

N-(3-chloro-2-morpholin-4-ylphenyl)-8-methylimidazo[1,2-a]pyridine-2-carboxamide has been used as a research tool to study the function of CK1δ in various cellular processes. It has been shown to inhibit CK1δ activity in vitro and in vivo, leading to the identification of CK1δ substrates and downstream signaling pathways. N-(3-chloro-2-morpholin-4-ylphenyl)-8-methylimidazo[1,2-a]pyridine-2-carboxamide has been used to study the role of CK1δ in circadian rhythm, Wnt signaling, and DNA damage response. It has also been investigated as a potential therapeutic target for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-(3-chloro-2-morpholin-4-ylphenyl)-8-methylimidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2/c1-13-4-3-7-24-12-16(21-18(13)24)19(25)22-15-6-2-5-14(20)17(15)23-8-10-26-11-9-23/h2-7,12H,8-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWLJIQHQOUVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C(=O)NC3=C(C(=CC=C3)Cl)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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